2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Overview
Description
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is a complex organic compound that features a unique combination of functional groups, including a benzimidazole core, a triazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The triazole and benzimidazole rings are known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 4-allyl-3-(2-furyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
- Morpholinium 5-[(allyloxy)carbonyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate
Uniqueness
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-9-22-16(14-8-5-10-23-14)20-21-17(22)24-11-15-18-12-6-3-4-7-13(12)19-15/h2-8,10H,1,9,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRGPMDTVSPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.